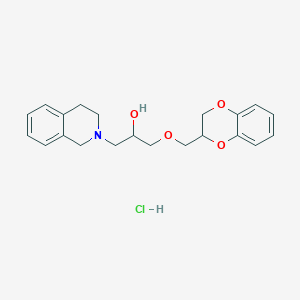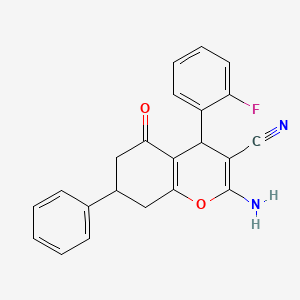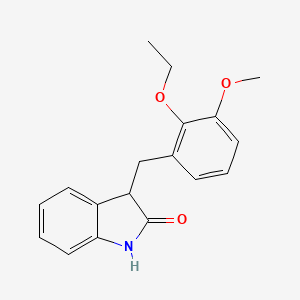
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cyclopentylacetamides, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide reduces inflammation and pain. 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect neurons from damage in animal models of Parkinson's disease and stroke. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anticancer agent, either alone or in combination with other chemotherapy drugs. Further research is also needed to understand the safety and efficacy of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide in humans, as well as its potential as a therapeutic agent for other diseases and conditions.
Métodos De Síntesis
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide involves the reaction of 6-bromo-2-methoxynaphthalene with cyclopentylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide. This synthesis method has been optimized to yield high purity and high yield of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-22-17-9-6-12-10-13(19)7-8-15(12)16(17)11-18(21)20-14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDAHISTWIADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)



![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)
![4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5031534.png)
![5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one](/img/structure/B5031546.png)